2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide
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Overview
Description
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzazepine core, which is known for its diverse biological activities, and an indole moiety, which is a common structural motif in many pharmacologically active compounds.
Preparation Methods
The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide involves multiple steps, typically starting with the preparation of the benzazepine and indole intermediates. The benzazepine core can be synthesized through a series of reactions including cyclization and oxidation, while the indole moiety can be prepared via Fischer indole synthesis. The final step involves coupling these intermediates through an acylation reaction to form the target compound. Industrial production methods would likely involve optimization of these steps to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.
Reduction: The carbonyl group in the benzazepine core can be reduced to form a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural motifs are found in many biologically active compounds, making it a candidate for studying biological pathways.
Medicine: The compound’s potential pharmacological activities can be explored for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with benzazepine and indole moieties can interact with various enzymes and receptors in the body, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar compounds include other benzazepine and indole derivatives. For example:
- 1-Oxo-2-methyl-6,7-dimethoxy-1,2-dihydroisoquinoline
- 6,8-Dimethoxy-7-oxo-3a,12c-dihydro-7H-furo[3′,2′:4,5]furo[2,3-c]xanthen-9-yl hexopyranosiduronic acid These compounds share structural similarities but differ in their specific functional groups and overall structure, which can lead to different biological activities and applications.
Properties
Molecular Formula |
C25H27N3O4 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-(1-propan-2-ylindol-4-yl)acetamide |
InChI |
InChI=1S/C25H27N3O4/c1-16(2)28-11-9-19-20(6-5-7-21(19)28)26-24(29)15-27-10-8-17-12-22(31-3)23(32-4)13-18(17)14-25(27)30/h5-13,16H,14-15H2,1-4H3,(H,26,29) |
InChI Key |
NEPNRLYSCSLUEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CN3C=CC4=CC(=C(C=C4CC3=O)OC)OC |
Origin of Product |
United States |
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